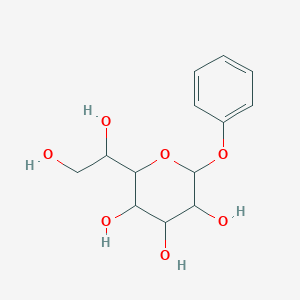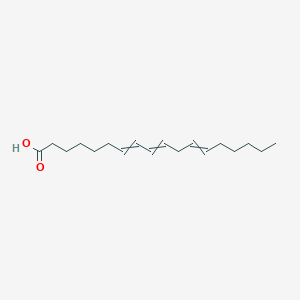![molecular formula C30H24 B14727816 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene CAS No. 6566-16-1](/img/structure/B14727816.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is a complex organic compound with the molecular formula C₃₀H₂₄. It is characterized by a central benzene ring substituted with three ethene-2,1-diyl groups, each of which is further connected to another benzene ring. This structure results in a highly conjugated system, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, to prevent oxidation. The starting materials include 1,3,5-tribromobenzene and phenylacetylene. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a copper(I) iodide co-catalyst. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene groups to ethane.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: H₂ gas with Pd/C catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethane-substituted benzene derivatives.
Substitution: Nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Its highly conjugated structure makes it useful in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene largely depends on its application. In materials science, its conjugated system allows for efficient electron transport, making it useful in organic electronics. In biological applications, its interaction with cellular components can be studied using its fluorescent properties, which help in imaging and tracking within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: Similar structure but with ethyne groups instead of ethene, leading to different electronic properties.
1,3,5-Tristyrylbenzene: Another similar compound with styrene groups, used in similar applications but with different reactivity and properties
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific arrangement of ethene groups, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in both organic synthesis and materials science.
Propriétés
Numéro CAS |
6566-16-1 |
|---|---|
Formule moléculaire |
C30H24 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1,3,5-tris(2-phenylethenyl)benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H |
Clé InChI |
PIZCYBQDMYNJND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)


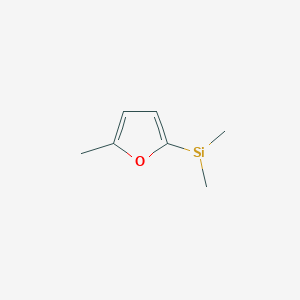
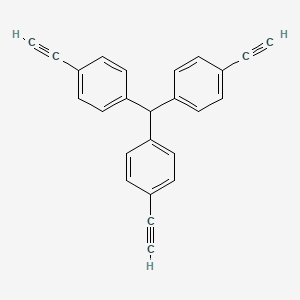

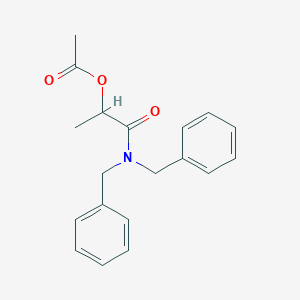

![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
